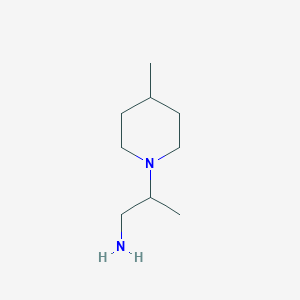
2-(4-Methylpiperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methylpiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H20N2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H20N2/c1-8-3-5-11(6-4-8)9(2)7-10/h8-9H,3-7,10H2,1-2H3 . The molecular weight of the compound is 156.27 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has a molecular weight of 156.27 .Scientific Research Applications
X-ray Structures and Computational Studies
Research has focused on characterizing the molecular structures of cathinones, a class of compounds related to 2-(4-Methylpiperidin-1-yl)propan-1-amine, through X-ray diffraction and computational studies. These studies provide insights into the geometries and electronic spectra of the compounds, which are essential for understanding their chemical properties and potential applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Novel Routes to Pyrroles
Another area of application involves synthesizing 1,2,4-trisubstituted pyrroles, showcasing the versatility of this compound in generating valuable synthetic intermediates. These pyrroles have potential applications in pharmaceuticals and agrochemicals, highlighting the compound's role in developing new chemical entities (Friedrich, Wächtler, & Meijere, 2002).
Endosomolytic Polymers
In the field of biomaterials, derivatives of this compound have been investigated for their potential as endosomolytic polymers. These polymers can escape endosomes, making them promising candidates for drug delivery systems, especially in gene therapy (Ferruti et al., 2000).
Pharmacological Characterization
Pharmacological studies have explored the compound's role as a selective κ-opioid receptor antagonist. Such research provides a foundation for developing new therapies for depression and addiction disorders, demonstrating the compound's importance in medicinal chemistry (Grimwood et al., 2011).
Synthesis and Material Science
The compound's derivatives have been synthesized and characterized for their potential in materials science, such as in corrosion inhibition for carbon steel. These studies highlight the application of this compound in developing new materials with enhanced properties (Gao, Liang, & Wang, 2007).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-3-5-11(6-4-8)9(2)7-10/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXXNDKPSOUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)
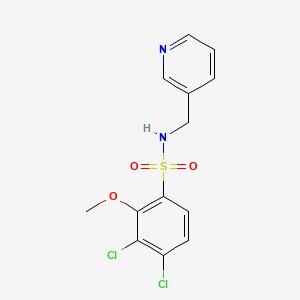
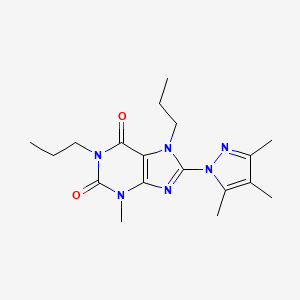
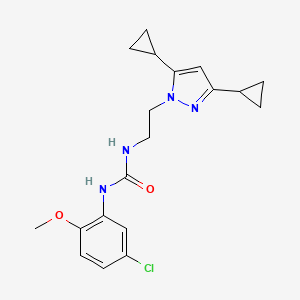

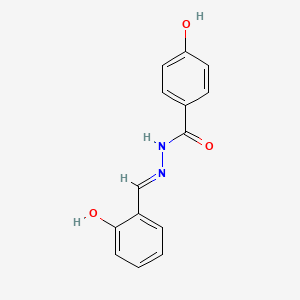
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2672800.png)
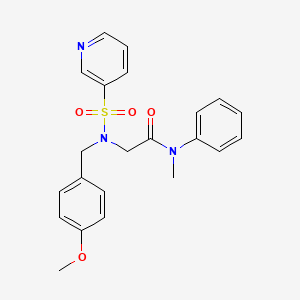
![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2672802.png)
![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)
![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)
![Ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2672806.png)
